Cynapanoside C

Description

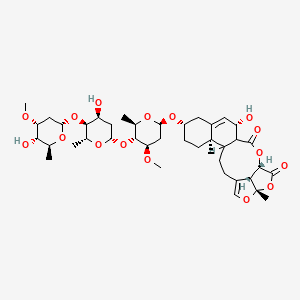

Structure

2D Structure

Properties

CAS No. |

109985-25-3 |

|---|---|

Molecular Formula |

C41H60O16 |

Molecular Weight |

808.915 |

IUPAC Name |

(5R,8S,12S,16S,19S,22R)-12-hydroxy-8-[(2R,4R,5R,6R)-5-[(2S,4S,5S,6R)-4-hydroxy-5-[(2S,4R,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1(21),10-diene-14,17-dione |

InChI |

InChI=1S/C41H60O16/c1-18-34(44)27(47-6)15-31(50-18)54-35-19(2)51-29(14-26(35)43)55-36-20(3)52-30(16-28(36)48-7)53-23-10-11-40(4)22(12-23)13-25(42)32-24(40)9-8-21-17-49-41(5)33(21)37(39(46)57-41)56-38(32)45/h13,17-20,23-37,42-44H,8-12,14-16H2,1-7H3/t18-,19+,20+,23-,24?,25-,26-,27+,28+,29-,30-,31-,32?,33+,34-,35+,36+,37-,40-,41-/m0/s1 |

InChI Key |

YJPCNVBYONYHPR-ODWNTQPBSA-N |

SMILES |

CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3OC)OC4CCC5(C6CCC7=COC8(C7C(C(=O)O8)OC(=O)C6C(C=C5C4)O)C)C)C)C)OC)O |

Synonyms |

cynapanoside C |

Origin of Product |

United States |

Occurrence and Botanical Sourcing of Cynapanoside C

Primary Botanical Origins

The principal botanical source of Cynapanoside C is Cynanchum paniculatum (Bunge) Kitag., a perennial herbaceous plant distributed in China, Japan, and Korea. tandfonline.com The roots and rhizomes of this plant, known in traditional Chinese medicine as "Xu-Chang-Qing," are the primary parts from which this compound has been isolated. researchgate.netresearchgate.net

Phytochemical investigations have consistently identified C. paniculatum as a rich source of C21 steroidal glycosides. nih.gov In a foundational study, this compound was isolated alongside its structural analogs, Cynapanoside A and Cynapanoside B, from this plant. These compounds were identified as glycosides of a new aglycone named glaucogenin D. researchgate.net Subsequent research has further solidified the phytochemical profile of C. paniculatum, repeatedly confirming the presence of this compound among its diverse array of secondary metabolites. vulcanchem.comnih.gov

The extraction and isolation of this compound from the roots of C. paniculatum typically involve the use of various chromatographic techniques following an initial extraction with solvents like methanol (B129727) or ethanol (B145695). tandfonline.comnih.gov

**Table 1: Key Glycosides Identified in *Cynanchum paniculatum***

| Compound Name | Aglycone | Reference |

|---|---|---|

| This compound | Glaucogenin D | researchgate.net |

| Cynapanoside A | Glaucogenin D | researchgate.net |

| Cynapanoside B | Glaucogenin D | researchgate.net |

| Cynatratoside A | Glaucogenin C | vulcanchem.com |

| Paniculatumoside H | New Steroidal Glycoside | tandfonline.com |

| Paniculatumoside I | New Steroidal Glycoside | tandfonline.com |

The genus Cynanchum is known for its chemical diversity, particularly its production of a wide variety of C21 steroidal glycosides. mdpi.comnih.gov Numerous species within this genus have been the subject of phytochemical analysis, leading to the isolation of many novel compounds. For instance, studies on Cynanchum wallichii have yielded cynwallosides A-F, nih.govfao.org while research on Cynanchum acutum subsp. sibiricum has led to the identification of novel flavonol glycosides. tandfonline.com Similarly, species such as Cynanchum otophyllum and Cynanchum auriculatum have been shown to contain their own unique profiles of steroidal glycosides. magtech.com.cnacs.org

Despite the extensive investigation of the Cynanchum genus, the presence of this compound appears to be highly specific. Based on available scientific literature, this compound has been characteristically and repeatedly isolated from Cynanchum paniculatum. To date, there is a lack of substantive evidence confirming its isolation from other Cynanchum species. While these related plants produce structurally similar C21 steroidal glycosides, this compound remains a distinctive chemical marker for C. paniculatum.

Table 2: Investigated Cynanchum Species and Their Characteristic Glycosides

| Species | Example of Isolated Compounds (Excluding this compound) | Reference |

|---|---|---|

| Cynanchum wallichii | Cynwallosides A-F | nih.govfao.org |

| Cynanchum acutum subsp. sibiricum | Cynanflavoside A | tandfonline.com |

| Cynanchum otophyllum | Cynotophyllosides A–F | acs.org |

| Cynanchum auriculatum | Cynanauriculoside C-E | magtech.com.cn |

Advanced Methodologies for Isolation and Purification of Cynapanoside C

Strategies for Extraction from Plant Matrices

The initial and critical step in isolating Cynapanoside C is its efficient extraction from the plant material. The selection of an appropriate solvent system and extraction method is paramount to maximize the yield while minimizing the co-extraction of undesirable compounds.

Research on C21 steroidal glycosides from Cynanchum paniculatum demonstrates the prevalent use of solvent extraction. nih.govnih.gov The dried and powdered roots of the plant are typically subjected to exhaustive extraction with polar organic solvents. nih.gov Methanol (B129727) is a commonly used solvent, where the plant material is soaked multiple times at room temperature to ensure thorough extraction of the glycosides. nih.gov Another effective approach involves using 95% ethanol (B145695) to prepare the initial crude extract. nih.gov

Following the initial solvent extraction, a liquid-liquid partitioning step is employed to fractionate the crude extract based on polarity. This process helps in the preliminary separation of the desired steroidal glycosides from highly polar or non-polar constituents. For instance, a methanol-based crude extract can be partitioned between dichloromethane (B109758) (CH₂Cl₂) and water. nih.gov The C21 steroidal glycosides, including this compound, tend to concentrate in the dichloromethane fraction. nih.gov Alternatively, an ethanol extract can be suspended in water and partitioned with a solvent of intermediate polarity, such as ethyl acetate (B1210297), which also effectively sequesters the target compounds. nih.gov These partitioning strategies yield a partially purified fraction enriched with steroidal glycosides, which then serves as the starting material for subsequent chromatographic purification.

| Parameter | Method 1 | Method 2 |

| Plant Part | Dried, powdered roots of C. paniculatum | Roots and rhizomes of C. paniculatum |

| Initial Extraction Solvent | Methanol (at room temperature) | 95% Ethanol |

| Partitioning Solvents | Dichloromethane and Water | Ethyl acetate and Water |

| Resulting Fraction | Dichloromethane-soluble fraction | Ethyl acetate-soluble fraction |

Chromatographic Separation Techniques

Chromatography is the cornerstone for the isolation of pure this compound from the enriched extract. Due to the presence of numerous structurally analogous glycosides, a combination of different chromatographic methods is typically required.

Following initial extraction and partitioning, the enriched fraction is subjected to various liquid chromatography (LC) techniques to separate the complex mixture of compounds. nih.gov These methods separate molecules based on their differential interactions with a stationary phase and a mobile phase. nih.gov

A common strategy involves an initial separation using normal-phase silica (B1680970) gel column chromatography. nih.gov In this technique, the extract is loaded onto a column packed with silica gel, and a gradient of solvents with increasing polarity is used for elution. For example, a gradient system starting with petroleum ether-acetone and transitioning to dichloromethane-methanol can effectively separate the extract into several major fractions. nih.gov

These fractions are then further purified using reversed-phase chromatography. nih.gov This technique uses a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase, typically a mixture of methanol or acetonitrile (B52724) and water. nih.gov By eluting with a gradient of increasing organic solvent concentration (e.g., methanol-water from 4:6 to 9:1), the less polar compounds are retained longer, allowing for the fine separation of individual glycosides. nih.gov This multi-step liquid chromatography approach is essential for systematically resolving the complex mixture and isolating fractions containing this compound.

Preparative High-Performance Liquid Chromatography (HPLC) is a high-resolution technique that serves as the final, and often indispensable, step in the purification of this compound to a high degree of purity. nih.gov It operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger sample quantities, allowing for the collection of the purified compound. labcompare.com

Fractions obtained from preliminary liquid chromatography that are enriched in this compound are subjected to preparative HPLC. nih.gov This step is crucial for separating the target compound from any remaining impurities or closely related structural analogues that could not be resolved by lower-pressure column chromatography. capes.gov.br The purification is typically performed on a reversed-phase column (e.g., ODS-A) using a precisely controlled mobile phase, such as a mixture of methanol and a dilute acid like phosphoric acid, run in an isocratic mode. nih.gov The high efficiency of preparative HPLC allows for the isolation of this compound with purities often exceeding 97%. nih.gov

| Technique | Stationary Phase | Mobile Phase Example | Purpose |

| Normal-Phase LC | Silica Gel | Gradient: Petroleum ether–acetone to CH₂Cl₂–MeOH | Initial fractionation of crude extract |

| Reversed-Phase LC | C18-bonded Silica | Gradient: Methanol–Water | Further separation of fractions |

| Preparative HPLC | ODS (C18) | Isocratic: Methanol–aqueous acid | Final purification to high purity |

Ancillary Purification Methods

While chromatography forms the core of the purification process, other methods may be employed to aid in the isolation and final purification of this compound. These methods are often used in conjunction with the primary chromatographic steps.

One such method is recrystallization. After a compound has been purified to a significant degree by chromatography, recrystallization from a suitable solvent or solvent mixture can be an effective final step. This process relies on the principle that the solubility of a compound decreases as the temperature of the solvent is lowered, allowing the target compound to crystallize out of the solution while impurities remain dissolved. The resulting crystals are typically of very high purity.

Furthermore, techniques like medium-pressure liquid chromatography (MPLC) can be used as an intermediate purification step. nih.gov MPLC offers better resolution than traditional low-pressure column chromatography and can handle larger sample loads than HPLC, making it a suitable bridge between initial fractionation and final high-resolution purification. nih.gov The combination of multiple chromatographic techniques, potentially concluding with a non-chromatographic method like recrystallization, ensures the successful isolation of pure this compound for structural elucidation and further research. guidechem.comresearchgate.net

Structural Elucidation and Comprehensive Characterization of Cynapanoside C

Spectroscopic Analysis Techniques

Spectroscopy is the cornerstone of modern structural elucidation, allowing for a non-destructive analysis of the compound's molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1D and 2D NMR)

NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of a molecule. Through a series of experiments, the precise connectivity and chemical environment of each atom can be determined.

¹H NMR Spectroscopy: This technique identifies all the unique proton environments in the molecule. The chemical shift (δ) of each proton signal indicates its electronic environment, the integration reveals the number of protons, and the splitting pattern (multiplicity) shows the number of adjacent protons.

¹³C NMR Spectroscopy: This experiment reveals the number of unique carbon atoms. bhu.ac.in The chemical shifts are indicative of the carbon's functional group (e.g., carbonyl, olefinic, aliphatic). oregonstate.educompoundchem.com Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) would be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for assembling the molecular structure. HSQC correlates protons directly to their attached carbons, while HMBC reveals longer-range connections between protons and carbons (typically 2-3 bonds away), which is crucial for linking the aglycone core to the sugar moieties.

A complete analysis would result in a comprehensive data table assigning the chemical shifts for every proton and carbon position in Cynapanoside C.

Mass Spectrometry (MS) (e.g., High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS))

Mass spectrometry is used to determine the exact molecular weight and elemental composition of a compound. researchgate.net For a complex glycoside like this compound, HR-ESI-MS is the method of choice. It would provide a high-resolution mass measurement of a molecular ion, typically an adduct like [M+Na]⁺ or [M+H]⁺. This precise mass allows for the unambiguous calculation of the molecular formula (e.g., CₓHᵧO₂), which is a critical piece of information that must be consistent with all NMR data. vt.edu

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. miamioh.eduxjtu.edu.cn The spectrum of this compound would be expected to show characteristic absorption bands indicating the presence of:

Hydroxyl (-OH) groups: A broad absorption band typically around 3400 cm⁻¹.

Carbonyl (C=O) groups: A strong, sharp absorption band in the region of 1650-1750 cm⁻¹, indicative of ester or ketone functionalities within the pregnane (B1235032) skeleton. miamioh.edu

C-O bonds: Absorptions in the fingerprint region (around 1000-1200 cm⁻¹) corresponding to the numerous C-O bonds within the sugar units and the glycosidic linkages.

Aliphatic C-H bonds: Stretching and bending vibrations just below 3000 cm⁻¹.

Chemical Derivatization for Structural Analysis

To confirm the identity and sequence of the sugar units attached to the aglycone, chemical derivatization is often employed. The most common method is acid hydrolysis . mdpi.commdpi.com

In this process, this compound would be treated with a dilute acid (e.g., HCl or H₂SO₄) and heated. researchgate.netnih.gov This cleaves the glycosidic bonds, releasing the individual monosaccharide units and the core aglycone. The resulting sugars in the aqueous layer would then be isolated and identified by comparing their chromatographic behavior (e.g., on TLC or HPLC) and optical rotation values with those of authentic sugar standards (e.g., D-glucose, D-cymarose). This confirms the specific types of sugars that make up the glycoside chain.

Stereochemical Assignments and Confirmation

Determining the precise three-dimensional arrangement of atoms (stereochemistry) is the final step in structural elucidation. For a complex natural product, this involves assigning the configuration of every chiral center.

Sugar Stereochemistry: The absolute configuration of the sugar units (D- or L- form) is typically determined by comparing the isolated monosaccharides from acid hydrolysis with known standards, as mentioned above.

Aglycone Stereochemistry: The relative stereochemistry of the aglycone core is often determined using 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy). These experiments identify protons that are close to each other in space, allowing for the determination of their relative orientation (e.g., axial vs. equatorial).

Absolute Configuration: The absolute configuration of the entire molecule can be confirmed using chiroptical methods like Circular Dichroism (CD) spectroscopy . nih.govnih.gov The experimental CD spectrum of this compound would be compared to spectra of related known compounds or to spectra predicted by quantum chemical calculations to make a definitive assignment. nih.gov

Biosynthesis and Proposed Metabolic Pathways of Cynapanoside C

Proposed Biosynthetic Precursors and Intermediates

The biosynthesis of steroidal glycosides like Cynapanoside C begins with fundamental metabolic pathways that supply the building blocks for both the steroidal core and the carbohydrate chains.

Steroidal Aglycone Precursors: The C21 steroidal skeleton of this compound is presumed to originate from the isoprenoid pathway, which starts with acetyl-CoA. This pathway leads to the formation of squalene, a linear triterpene that undergoes cyclization to form lanosterol. Lanosterol is then converted through a series of enzymatic modifications into cholesterol, which serves as a precursor for various steroid classes, including pregnanes (C21 steroids) nih.govnih.gov. Specifically, pregnenolone (B344588) or related C21 steroid intermediates are likely direct precursors to the aglycone of this compound. The characteristic "14,15-Secopregnane-Type" structure and "5α:9α-Peroxy" linkage observed in related compounds mdpi.com suggest significant post-squalene modifications, potentially involving oxidative cleavage and cyclization events. Glaucogenin C has been identified as an aglycone for related cynapanosides nih.gov.

Sugar Precursors: The glycosidic portion of this compound is derived from activated sugar nucleotides. Research on related steroidal glycosides from Cynanchum stauntonii has identified specific deoxy sugars, including d-thevetopyranose, d-digitoxopyranose, d-cymaropyranose, and l-diginopyranose mdpi.com. These sugars are synthesized through specific sugar metabolic pathways and then activated, typically as UDP-conjugates (e.g., UDP-glucose, UDP-rhamnose), to serve as glycosyl donors.

Table 1: Identified Sugars in this compound and Related Glycosides

| Sugar Moiety | Type | Source Reference |

| d-Thevetopyranose | Deoxy Sugar | mdpi.com |

| d-Digitoxopyranose | Deoxy Sugar | mdpi.com |

| d-Cymaropyranose | Deoxy Sugar | mdpi.com |

| l-Diginopyranose | Deoxy Sugar | mdpi.com |

Enzymatic Steps and Key Biotransformations

The conversion of precursors into this compound involves a complex cascade of enzymatic reactions, characteristic of secondary metabolite biosynthesis.

Steroid Skeleton Modification: The formation of the C21 steroidal aglycone from cholesterol or pregnenolone involves numerous enzymatic transformations. These include hydroxylation, oxidation, reduction, epimerization, and potentially oxidative cleavage or rearrangement reactions, as suggested by the "14,15-Secopregnane-Type" and "5α:9α-Peroxy" features mdpi.com. Enzymes such as cytochrome P450 monooxygenases (P450s), reductases, isomerases, and dehydrogenases are critical for these modifications nih.govnih.gov.

Sugar Biosynthesis and Activation: Specific enzymatic pathways are responsible for the synthesis of the deoxy sugars identified in related compounds. These pathways convert common monosaccharides into their deoxy forms, which are then activated to form sugar nucleotides (e.g., UDP-thevetose).

Glycosylation: The attachment of the sugar moieties to the steroidal aglycone is catalyzed by specific glycosyltransferases. These enzymes regioselectively transfer the activated sugar units from their nucleotide diphosphate (B83284) donors to the aglycone, forming the glycosidic bonds. The sequence and specific linkages of the sugars are determined by the substrate specificity of these enzymes.

Table 2: General Enzyme Classes Involved in Steroid and Glycoside Biosynthesis

| Enzyme Class | Role in Biosynthesis | Example in Natural Products |

| Steroidogenic Enzymes | ||

| Cytochrome P450 Monooxygenases | Hydroxylation, oxidation, cleavage of steroid precursors | nih.gov |

| Reductases | Reduction of carbonyl groups, double bonds | nih.gov |

| Isomerases | Rearrangement of double bonds, epimerization | nih.gov |

| Dehydrogenases | Oxidation of hydroxyl groups | nih.gov |

| Glycosylation Enzymes | ||

| Glycosyltransferases (GTs) | Catalyze the transfer of activated sugars to acceptor molecules (aglycones) | rsc.orgmdpi.com |

| Sugar Biosynthesis Enzymes | Synthesize and modify monosaccharides; activate them into sugar nucleotides | rsc.orgmdpi.com |

| Oxidoreductases | Involved in various oxidative or reductive steps in pathway intermediates | rsc.org |

Genetic Basis and Regulation of Biosynthesis

The biosynthesis of complex natural products like this compound is typically governed by a coordinated set of genes, often organized into biosynthetic gene clusters.

Biosynthetic Gene Clusters: It is highly probable that the genes encoding the enzymes responsible for the synthesis of this compound's aglycone and its specific glycosylation pattern are located in close proximity on the genome of the producing organism (Cynanchum species). These clusters facilitate the co-regulation of pathway enzymes.

Key Genes: The genetic basis would include genes encoding:

Enzymes of the mevalonate/MEP pathway for isoprenoid precursors.

Enzymes for steroid skeleton formation and modification (e.g., P450s, reductases, isomerases).

Enzymes for the biosynthesis of specific deoxy sugars.

Glycosyltransferases responsible for attaching the sugar units to the aglycone.

Enzymes for any unique modifications, such as the peroxy linkages or secopregnane structures.

Regulation: The expression of these biosynthetic genes is subject to intricate regulatory mechanisms. This regulation can occur at the transcriptional level, influenced by developmental stage, environmental cues (e.g., stress, nutrient availability), or specific transcription factors. While specific regulatory genes for this compound biosynthesis have not been identified, studies on other natural products highlight the importance of pathway-specific regulators and global transcriptional control elements nih.govnih.govrsc.org. For instance, genes involved in steroid hormone biosynthesis are known to be regulated by various factors, including hormonal signals and transcription factors nih.govnih.gov.

Table 3: Potential Biosynthetic Origin of Steroidal Aglycones

| Steroid Class | Primary Precursor | Key Metabolic Pathway | Associated Enzymes (General) |

| C21 Steroids | Pregnenolone | Cholesterol Biosynthesis | P450s, isomerases, reductases |

Mentioned Compounds:

Cynapanoside A

Cynapanoside B

this compound

Cynapanoside D

Cynapanoside E

Cynapanoside F

Cynapanoside G

Cynapanoside H

Cynapanoside I

Cynapanoside J

Cynapanoside K

Cynapanoside L

Cynapanoside M

Cynapanoside N

Glaucogenin C

Neocynapanogenin C

Neocynapanogenin F

Neocynapanogenin H

Paniculatumoside G

Paniculatumoside H

Paniculatumoside I

Cynatratoside A

Cynatratoside B

Cynatratoside F

Cynanversicoside A

Cynanversicoside C

Tomentolide A

Tomentogenin

Sarcostin

Paeonol

Withanolide C

Withaperuvin C

Withanolide S

Pharmacological Modulations and Mechanistic Investigations of Cynapanoside C

Neuropharmacological Activities

Studies have highlighted the significant neuropharmacological potential of Cynapanoside C, particularly its ability to counteract neurotoxins and modulate critical neuronal signaling pathways.

A primary area of research has been the efficacy of this compound against the venom of snakes such as Bungarus multicinctus. The venom of this snake contains potent neurotoxins, including α-bungarotoxin, which is known to be a competitive and relatively irreversible antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs) at the neuromuscular junction. mdpi.comnih.gov This binding action blocks neuromuscular transmission, leading to paralysis and respiratory failure. mdpi.com

Network pharmacology studies have identified this compound as one of the key active components in Cynanchum paniculatum responsible for antagonizing the neurotoxic effects of bungarotoxin. nih.gov The compound is believed to interfere with the toxin's ability to inhibit the nervous system, thereby mitigating its paralytic effects. nih.gov This antagonistic action is crucial for counteracting the life-threatening symptoms associated with envenomation by snakes like Bungarus multicinctus. nih.gov

The cholinergic system, which uses acetylcholine (ACh) as its primary neurotransmitter, is fundamental for nerve impulse transmission. nih.gov ACh binds to two types of receptors: nicotinic (nAChRs) and muscarinic (mAChRs), which are integral to processes at the neuromuscular junction and within the central nervous system. rndsystems.comkoreamed.orgfrontiersin.org

Research indicates that this compound exerts its neuroprotective effects by acting on cholinergic synapses. nih.gov By modulating these synapses, the compound can counteract the inhibitory effects of neurotoxins like bungarotoxin, which specifically target nAChRs. nih.gov The interaction of this compound with key proteins of the cholinergic system, such as acetylcholinesterase (AChE) and various subunits of the nAChR (e.g., CHRNA7, CHRNA4, CHRNB2), is a central part of its mechanism. nih.gov This modulation helps to restore or maintain normal function in the face of neurotoxic challenge. nih.gov

Neurotrophins are a family of proteins, including brain-derived neurotrophic factor (BDNF), that are essential for the survival, development, and function of neurons. frontiersin.org They exert their effects by binding to two main types of receptors: the tropomyosin receptor kinase (Trk) family and the p75 neurotrophin receptor (p75NTR). frontiersin.orgmdpi.com Activation of these receptors triggers several downstream signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK) pathway, which are crucial for neuronal survival and plasticity. frontiersin.orgresearchgate.net

This compound has been shown to interact with the neurotrophin signaling pathway as part of its mechanism for antagonizing bungarotoxin-induced neurological damage. nih.gov This interaction suggests that this compound may promote neuronal survival and function, offering a protective effect against the damage inflicted by neurotoxins. nih.gov By influencing these critical pro-survival pathways, the compound may help to preserve neuronal integrity and function.

Immunomodulatory and Anti-inflammatory Mechanisms

Beyond its neuropharmacological profile, this compound is associated with the well-documented anti-inflammatory and immunomodulatory properties of Cynanchum paniculatum extracts. researchgate.netx-mol.com These effects are mediated through interactions with specific molecular targets and the regulation of key inflammatory signaling pathways.

To understand the multifaceted pharmacological effects of this compound, network pharmacology studies have identified several potential molecular targets. These proteins are involved in a range of biological processes, from cell growth and differentiation to neurotransmission and inflammation. The interaction of this compound with these targets provides a molecular basis for its observed activities. nih.gov

The identified targets include kinases, enzymes, and receptor subunits that are critical nodes in cellular signaling. For instance, targets like MAPK1, MAP2K1, and MAPK8 are central components of the MAPK signaling pathway, while PIK3CA is a key part of the PI3K/Akt pathway. nih.gov Targets such as ACHE and nicotinic receptor subunits (CHRNA7, CHRNA4, CHRNB2) confirm its action on the cholinergic system. nih.gov Other identified targets like JAK2 and FYN are tyrosine kinases known to play roles in cytokine signaling and immune responses. nih.gov

| Target | Protein Name | Primary Function |

|---|---|---|

| PIK3CA | Phosphatidylinositol-4,5-Bisphosphate 3-Kinase Catalytic Subunit Alpha | Cell growth, proliferation, survival (PI3K/Akt pathway) |

| MAPK1 | Mitogen-Activated Protein Kinase 1 (ERK2) | Signal transduction, cell proliferation, differentiation (MAPK pathway) |

| MAP2K1 | Mitogen-Activated Protein Kinase Kinase 1 (MEK1) | Upstream regulator in the MAPK signaling cascade |

| JAK2 | Janus Kinase 2 | Signal transduction for cytokine and growth factor receptors |

| FYN | FYN Proto-Oncogene, Src Family Tyrosine Kinase | Signal transduction in development and cell adhesion |

| ACHE | Acetylcholinesterase | Hydrolyzes the neurotransmitter acetylcholine |

| CHRNA7 | Cholinergic Receptor Nicotinic Alpha 7 Subunit | Component of nicotinic acetylcholine receptors (ligand-gated ion channel) |

| CHRNA4 | Cholinergic Receptor Nicotinic Alpha 4 Subunit | Component of nicotinic acetylcholine receptors |

| CHRNB2 | Cholinergic Receptor Nicotinic Beta 2 Subunit | Component of nicotinic acetylcholine receptors |

| NR3C1 | Glucocorticoid Receptor | Nuclear receptor with anti-inflammatory effects |

| MAPK8 | Mitogen-Activated Protein Kinase 8 (JNK1) | Signal transduction for stress stimuli, apoptosis (MAPK/JNK pathway) |

The anti-inflammatory effects of compounds from the Cynanchum genus are often attributed to their ability to regulate key inflammatory signaling pathways. The Nuclear Factor-kappa B (NF-κB) and Mitogen-activated protein kinase (MAPK) pathways are central regulators of the inflammatory response. koreamed.orgwikipedia.org The MAPK family, including ERK, JNK, and p38 kinases, and the NF-κB pathway control the expression of numerous pro-inflammatory mediators like cytokines (TNF-α, IL-6, IL-1β) and enzymes such as COX-2. mdpi.comnih.govrndsystems.com

Studies on related compounds, such as Cynatratoside-C, have demonstrated a potent anti-inflammatory effect by suppressing the phosphorylation of key MAPK proteins (p38, ERK, and JNK) and inhibiting the NF-κB pathway. nih.gov This inhibition prevents the degradation of the inhibitory protein IκBα and the subsequent nuclear translocation of the NF-κB p65 subunit. nih.gov Given that this compound targets several components of the MAPK pathway (MAPK1, MAP2K1, MAPK8), it is highly probable that it shares this mechanism of action. nih.gov By modulating these pathways, this compound can effectively downregulate the production of inflammatory molecules, thereby exerting its immunomodulatory and anti-inflammatory effects. mdpi.comnih.gov

Antioxidant Activities

Antioxidants are crucial for protecting cells from damage caused by oxidative stress and reactive oxygen species (ROS). While specific studies detailing the antioxidant capacity of this compound are not extensively documented in the current scientific literature, research into the broader class of C21 steroidal glycosides from the Cynanchum genus indicates significant antioxidant potential. nih.govresearchgate.net

Other Identified Biological Activities (e.g., antibacterial, anti-fibrotic, anti-dyslipidemic effects of related cynapanosides)

Research into related cynapanosides, most notably Cynapanoside A, has revealed several other significant biological activities. These findings provide a framework for understanding the potential pharmacological profile of this compound and other related glycosides.

Anti-fibrotic Effects

Fibrosis is a pathological process characterized by the excessive accumulation of extracellular matrix components, leading to tissue scarring and organ dysfunction. A study on Cynapanoside A demonstrated its potent anti-fibrotic capabilities in a model of obesity-induced diabetic nephropathy. researchgate.net The administration of Cynapanoside A was found to strongly ameliorate histological changes in the kidney, including glomerular enlargement and sclerosis. researchgate.net A key finding was the significant reduction in collagen deposition in the kidneys of mice treated with Cynapanoside A. researchgate.net

Mechanistically, the anti-fibrotic effects of Cynapanoside A have been linked to the tripartite motif-containing protein 31 (TRIM31) signaling pathway. researchgate.net TRIM31 is recognized for its role in regulating fibrosis, and its overexpression has been shown to lessen the fibrotic process in the kidney. researchgate.net The research confirmed that the anti-fibrotic capacity of Cynapanoside A in mouse podocytes was almost completely nullified when TRIM31 was absent, highlighting that TRIM31 expression is essential for the compound's renoprotective and anti-fibrotic actions. researchgate.net

Anti-dyslipidemic Effects

Dyslipidemia, characterized by abnormal levels of lipids in the blood, is a major risk factor for cardiovascular disease. nih.gov Research has shown that Cynapanoside A exhibits significant anti-dyslipidemic activity. In a study using high-fat diet-fed mice, Cynapanoside A treatment not only ameliorated obesity and metabolic syndrome but also considerably attenuated lipid deposition in renal tissues. researchgate.net

The compound's effects are linked to its ability to modulate pathways involved in lipid synthesis. The study demonstrated that the anti-dyslipidemic capacity of Cynapanoside A was confirmed in mouse podocytes subjected to metabolic stress. researchgate.net Similar to its anti-fibrotic action, this effect was dependent on the presence of TRIM31, indicating a crucial role for this protein in mediating the compound's ability to correct lipid imbalances. researchgate.net The table below summarizes the key biological effects observed for the related compound, Cynapanoside A.

| Biological Activity | Key Findings | Mechanism of Action | Reference |

|---|---|---|---|

| Anti-fibrotic | Significantly ameliorated glomerular sclerosis and reduced collagen deposition in the kidney. | Activity is dependent on the expression of Tripartite Motif-Containing Protein 31 (TRIM31). | researchgate.net |

| Anti-dyslipidemic | Attenuated lipid deposition in renal tissues and ameliorated metabolic syndrome in obese mice. | Activity is dependent on the expression of Tripartite Motif-Containing Protein 31 (TRIM31). | researchgate.net |

Antibacterial Effects

While various compounds from the broader Apocynaceae family have been investigated for antimicrobial properties, specific data on the antibacterial activity of this compound or other closely related cynapanosides is limited in the reviewed scientific literature. mdpi.com Some studies have reported antibacterial activity from the essential oils of Cynanchum chinense or from steroidal alkaloids isolated from other plant genera. mdpi.commdpi.com However, dedicated studies to determine the Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) of pure this compound against common bacterial pathogens have not been prominently reported. Therefore, while the potential for antibacterial activity exists within this class of natural products, it remains an area requiring further investigation.

Structure Activity Relationship Sar Studies of Cynapanoside C and Analogues

Impact of Aglycone Moiety Modifications on Biological Activities

The aglycone, or the non-sugar portion of the glycoside, plays a pivotal role in the biological activity of C21 steroidal glycosides. Modifications to this steroidal core can significantly influence the cytotoxic potency of these compounds. Studies on a range of C21 steroidal glycosides isolated from different Cynanchum species have provided preliminary SAR data based on their performance in cytotoxicity assays.

For instance, research on pregnane (B1235032) glycosides from Cynanchum atratum has revealed that the nature of the aglycone is a key determinant of activity. nih.gov Similarly, investigations into new C21-steroidal aglycones from Cynanchum otophyllum have highlighted the importance of the aglycone structure in their anticancer activity. nih.gov A study on twelve new seco-pregnane glycosides from Cynanchum taihangense identified two new types of aglycones and reported their cytotoxic effects, further emphasizing the role of the aglycone in defining the biological profile. mdpi.comnih.gov

To illustrate the impact of the aglycone moiety, the following table presents the cytotoxic activities of several C21 steroidal glycosides with differing aglycone structures against various human cancer cell lines.

| Compound | Aglycone Type | Cell Line | IC50 (µM) | Source Species |

|---|---|---|---|---|

| Cynataihoside M | New seco-pregnane | THP-1 | 5.08 | C. taihangense |

| Cynataihoside M | New seco-pregnane | PC-3 | 22.75 | C. taihangense |

| Cynataihoside K | Seco-pregnane | HL-60 | 17.78 | C. taihangense |

| Cynataihoside T | New seco-pregnane | THP-1 | 16.02 | C. taihangense |

Influence of Glycosylation Patterns on Activity Profiles

The nature, number, and linkage of the sugar moieties attached to the aglycone also significantly modulate the biological activity of C21 steroidal glycosides. The glycosylation pattern can affect the compound's solubility, cell permeability, and interaction with biological targets.

Research has shown that both the type of sugar and the length of the sugar chain can influence cytotoxicity. For example, a comparative study of pregnane glycosides from Cynanchum otophyllum evaluated the cytotoxic activities of 26 different glycosides with varying sugar chains, revealing that the glycosylation pattern is a critical factor for their activity. nih.gov In some cases, the presence of specific deoxysugars in the glycoside chain has been associated with enhanced cytotoxic effects.

The following interactive data table summarizes the cytotoxic activities of a selection of C21 steroidal glycosides, highlighting the influence of their glycosylation patterns.

| Compound | Sugar Moiety | Cell Line | IC50 (µM) | Source Species |

|---|---|---|---|---|

| Cynotoside B | Undisclosed | MCF-7 | 11.19 | C. otophyllum |

| Cynotoside D | Undisclosed | HepG2 | 15.67 | C. otophyllum |

| Cynotoside E | Undisclosed | HCT-116 | 20.34 | C. otophyllum |

| Known Analogue 7 | Undisclosed | HeLa | 12.58 | C. otophyllum |

| Known Analogue 12 | Undisclosed | MCF-7 | 18.92 | C. otophyllum |

Stereochemical Influences on Pharmacological Efficacy

The three-dimensional arrangement of atoms, or stereochemistry, is a critical factor in the pharmacological efficacy of bioactive molecules, as it dictates the interaction with chiral biological targets such as enzymes and receptors. For C21 steroidal glycosides, the stereochemistry of the steroidal aglycone and the sugar moieties can have a profound impact on their biological activity.

While comprehensive studies on the stereochemical influences of Cynapanoside C and its close analogues are not abundant, research on other compounds from Cynanchum species has underscored the importance of stereochemistry. For instance, a study on new acetophenones from Cynanchum taiwanianum utilized computer modeling and NOESY spectra to elucidate the absolute configurations of the isolated compounds, which was essential for understanding their biological activities. nih.gov

The specific stereoisomers of the sugar units and the configuration of chiral centers within the aglycone can lead to significant differences in cytotoxic potency. The precise spatial arrangement of hydroxyl and other functional groups on the steroidal backbone affects how the molecule docks into the active site of its target protein. However, systematic studies involving the synthesis and biological evaluation of different stereoisomers of this compound are needed to fully delineate these relationships.

Computational Chemistry and Molecular Modeling in SAR Elucidation

Computational chemistry and molecular modeling are powerful tools for elucidating the structure-activity relationships of natural products. Techniques such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking can provide valuable insights into the molecular basis of biological activity and guide the design of more potent analogues.

In the context of C21 steroidal glycosides from Cynanchum, the application of these computational methods is still in its early stages. However, some studies have begun to employ these techniques. For example, a molecular docking analysis was performed on a cytotoxic C21-steroidal glycoside from Cynanchum otophyllum to understand its binding mode with cancer-related signaling pathways. nih.gov Such studies can help to identify key interactions between the glycoside and its biological target, providing a rationale for the observed SAR.

QSAR studies, which correlate variations in molecular structure with changes in biological activity, have the potential to predict the cytotoxicity of new this compound analogues. By developing robust QSAR models, it may be possible to prioritize the synthesis of compounds with enhanced therapeutic potential. researchgate.netnih.gov However, to date, comprehensive QSAR or other molecular modeling studies focused specifically on this compound and its direct analogues have not been extensively reported. The future application of these in silico methods will undoubtedly accelerate the discovery and optimization of this class of compounds.

Preclinical Research Models for Cynapanoside C Evaluation

In Vitro Studies on Cellular Systems

In vitro studies are the foundational step in preclinical research, utilizing isolated cells to investigate the molecular interactions of a compound in a controlled environment.

Target engagement studies are crucial to confirm that a drug candidate directly interacts with its intended molecular target within a cellular context. pelagobio.com For Cynapanoside C, initial targets have been proposed through computational methods like network pharmacology. A study analyzing the components of Cynanchum paniculatum for treating snakebites identified potential molecular targets for this compound through gene cluster analysis. nih.gov

These predicted targets require validation in appropriate cell line models. Methodologies such as the Cellular Thermal Shift Assay (CETSA) can be employed, which assesses target engagement by measuring the change in thermal stability of a target protein upon ligand binding in intact cells. pelagobio.comnih.gov

Relevant cell lines for investigating the predicted targets of this compound would include:

Neuronal Cell Lines: To investigate neuroprotective effects, models like mouse hippocampal HT22 cells are used. Extracts from Cynanchum paniculatum have been shown to protect these cells from glutamate-induced neurotoxicity. nih.gov

Immune Cell Lines: To study anti-inflammatory activity, macrophage cell lines such as RAW 264.7 are commonly used. phcog.com

Specialized Cell Lines: Depending on the specific target, researchers may use cell lines engineered to express wild-type or mutated versions of the target protein to precisely map the interaction sites. nih.gov

A network pharmacology study predicted the following core gene targets for this compound, which would be the focus of target engagement studies. nih.gov

Interactive Table: Predicted Molecular Targets of this compound

| Target Name | Full Name | Function | Associated Pathway/Process |

|---|---|---|---|

| MAPK8 | Mitogen-Activated Protein Kinase 8 | Key regulator of cellular processes including proliferation, differentiation, and apoptosis. | MAPK Signaling Pathway, Anti-venom, Anti-inflammatory nih.gov |

| NR3C1 | Nuclear Receptor Subfamily 3 Group C Member 1 | Glucocorticoid receptor that acts as a ligand-dependent transcription factor. | Anti-inflammatory, Neurotransmitter Regulation nih.gov |

| MAPK1 | Mitogen-Activated Protein Kinase 1 | Plays a critical role in the MAPK/ERK signaling cascade, involved in cell growth and differentiation. | Anti-inflammatory, Anti-venom nih.gov |

| SRC | Proto-Oncogene, Non-Receptor Tyrosine Kinase | Regulates cell growth, differentiation, and survival. | Anti-venom, Anti-inflammatory nih.gov |

Enzyme inhibition assays are a fundamental type of in vitro study used to determine if a compound can block or reduce the activity of a specific enzyme. phcog.comlabcorp.com These assays are critical for understanding a compound's mechanism of action and its potential for drug-drug interactions. bioivt.com The potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound required to reduce the enzyme's activity by 50%. bioivt.comnih.gov

While specific enzyme inhibition data for this compound is not extensively documented, its potential anti-inflammatory and neuroprotective effects suggest that relevant assays would target enzymes involved in these pathways.

Interactive Table: Types of Enzyme Inhibition Assays Relevant for this compound

| Assay Type | Purpose | Example Enzymes | Methodology |

|---|---|---|---|

| Anti-inflammatory Enzyme Assays | To evaluate the potential to reduce inflammation. | Cyclooxygenase-2 (COX-2) | Measures the inhibition of prostaglandin (B15479496) synthesis from arachidonic acid. Recombinant enzymes or cell-based assays (e.g., in LPS-stimulated macrophages) are used. phcog.com |

| Kinase Inhibition Assays | To determine inhibition of specific protein kinases involved in signaling pathways. | MAPK8, MAPK1 | Often performed using purified recombinant kinases and a substrate. The transfer of phosphate (B84403) is measured, typically via fluorescence or luminescence. |

| Cytochrome P450 (CYP) Inhibition Assays | To assess the potential for metabolism-based drug-drug interactions. bioivt.com | CYP1A2, CYP2C9, CYP3A4 | The compound is incubated with human liver microsomes and a probe substrate specific to a CYP isozyme. The inhibition of the probe's metabolism is quantified via LC-MS/MS. labcorp.combioivt.com |

In Vivo Studies in Animal Models

In vivo studies use living organisms, typically rodent models, to understand how a compound behaves in a complex biological system, assessing its efficacy and physiological effects. mdpi.com

To evaluate the therapeutic potential of this compound, researchers would use established animal models that mimic human diseases, particularly in the areas of neurotoxicity and inflammation, given the known activities of its source plant. nih.govgigvvy.com

Neurotoxicity Models: These models are used to simulate neuronal damage and test the efficacy of neuroprotective agents. nih.gov A common model involves inducing neurodegeneration with a neurotoxin. For example, the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) model is widely used to replicate the dopaminergic neuron loss seen in Parkinson's disease. nih.govmichaeljfox.org Another approach is the use of agents like glutamate (B1630785) to induce excitotoxicity in specific brain regions. nih.gov

Inflammatory Models: Acute and chronic inflammation can be induced in animals to test anti-inflammatory compounds. nih.gov A frequently used model involves the administration of lipopolysaccharide (LPS), a component of bacterial cell walls, which triggers a robust systemic inflammatory response characterized by the production of pro-inflammatory cytokines. nih.govnih.govhofstra.edu This model is relevant for studying compounds that may interfere with inflammatory signaling pathways like NF-κB. nih.gov Modern pharmacology has confirmed that extracts of Cynanchum paniculatum have anti-snake venom properties, and intragastric administration can reduce the toxic effects of snake venom in mice. nih.gov

Interactive Table: Relevant In Vivo Disease Models for this compound Evaluation

| Model Type | Inducing Agent | Animal Species | Key Pathological Features | Relevance for this compound |

|---|---|---|---|---|

| Neuroinflammation/Neurodegeneration | Lipopolysaccharide (LPS) | Mouse, Rat | Microglial activation, pro-inflammatory cytokine release, potential dopaminergic neuron loss. nih.govhofstra.edu | Testing anti-inflammatory and neuroprotective effects. |

| Parkinson's Disease Model | MPTP | Mouse | Selective loss of dopaminergic neurons in the substantia nigra, motor deficits. nih.govmichaeljfox.org | Evaluating protection against neurodegeneration. |

| Systemic Inflammation | Lipopolysaccharide (LPS) | Mouse, Rat | Systemic release of TNF-α, IL-6, and other cytokines; organ inflammation. nih.gov | Assessing general anti-inflammatory activity. |

| Venom-Induced Toxicity | Snake Venom | Mouse | Local tissue damage, systemic toxicity, neurotoxicity, inflammation. nih.gov | Evaluating anti-venom and protective capabilities. |

Pharmacodynamic (PD) endpoints are measurements that confirm a drug has reached its target and elicited the desired biological response in vivo. nih.govnih.gov These endpoints serve as a bridge between target engagement and clinical efficacy, helping to confirm the mechanism of action. crownbio.com

For this compound, PD studies would focus on measuring the modulation of its predicted targets and associated downstream pathways in tissue samples (e.g., brain, spleen, blood) from treated animal models. nih.gov

Interactive Table: Potential Pharmacodynamic Endpoints for this compound

| Endpoint Category | Specific Biomarker | Tissue/Sample | Method of Analysis | Rationale |

|---|---|---|---|---|

| Target Modulation | Phosphorylated MAPK8 (p-MAPK8) | Brain, Immune cells | Western Blot, Immunohistochemistry | To confirm direct or indirect inhibition of the MAPK8 signaling pathway in response to treatment. nih.gov |

| Downstream Pathway Effect | Nuclear translocation of NF-κB | Inflamed tissue, Immune cells | Immunohistochemistry, High-Content Imaging | To assess the inhibition of a key pro-inflammatory transcription factor. nih.gov |

| Inflammatory Cytokine Levels | TNF-α, IL-6, IL-1β mRNA or protein | Plasma, Brain, Spleen | ELISA, qPCR | To quantify the reduction in pro-inflammatory mediators following treatment in an inflammation model. frontiersin.org |

| Neurotransmitter Levels | Dopamine and its metabolites | Striatum | HPLC | To measure the preservation of dopaminergic function in a neurotoxicity model like MPTP. nih.gov |

| Glial Cell Activation | Iba1 (microglia), GFAP (astrocytes) | Brain | Immunohistochemistry | To measure the reduction in neuroinflammatory cell activation. nih.gov |

Analytical Method Development and Quantification of Cynapanoside C

Advanced Chromatographic Quantification Techniques

Chromatographic techniques, particularly those coupled with sensitive detection systems like mass spectrometry, are paramount for the precise analysis of Cynapanoside C in complex matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-TOF-MS)

Liquid chromatography coupled with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are highly sensitive and selective techniques widely employed for the quantification of natural products like this compound researchgate.netnih.govmdpi.com. These methods combine the separation power of liquid chromatography with the mass-analyzing capabilities of mass spectrometry, allowing for the identification and quantification of analytes even at low concentrations within complex biological or botanical samples researchgate.netnih.govmdpi.com.

LC-MS/MS: This technique offers enhanced selectivity and sensitivity through the use of multiple reaction monitoring (MRM) or selected reaction monitoring (SRM) transitions, which significantly reduces background noise and matrix interference nih.govmdpi.comnih.gov. While specific LC-MS/MS parameters for this compound are not extensively detailed in the provided literature, studies analyzing other components from Cynanchum paniculatum or similar steroidal glycosides utilize methods that can be adapted nih.govrsc.org. For instance, a study analyzing other active components from Cynanchum paniculatum employed LC-MS/MS rsc.org. General LC-MS/MS methods for bioanalysis often involve C18 reversed-phase columns, mobile phases consisting of water and acetonitrile (B52724) or methanol (B129727) with acidic modifiers (e.g., formic acid), and electrospray ionization (ESI) in positive or negative ion modes nih.govmdpi.comnih.gov.

LC-TOF-MS: Liquid chromatography coupled with time-of-flight mass spectrometry (LC-TOF-MS) provides high-resolution mass analysis, enabling accurate mass measurements and elemental composition determination, which aids in compound identification rsc.orglibretexts.orginsights.bio. For the analysis of C21 steroids, including those found in Cynanchum paniculatum, LC-ESI-TOF-MS has been successfully applied rsc.org. This typically involves a C18 reversed-phase column with an acetonitrile/water gradient, often running for an extended period (e.g., 60 minutes) to achieve good separation rsc.org. The ESI source parameters, such as capillary voltage, gas temperature, and nebulizer pressure, are optimized for efficient ionization libretexts.orginsights.bio.

High-Performance Liquid Chromatography (HPLC) with Specialized Detectors

High-performance liquid chromatography (HPLC) remains a cornerstone for the quantification of this compound, often coupled with UV-Vis or photodiode array (PDA) detectors rsc.orgddtjournal.comnih.govresearchgate.net. These detectors are suitable for compounds with UV-absorbing chromophores.

Chromatographic Conditions:

Stationary Phase: Reversed-phase C18 columns are commonly used for the separation of steroidal glycosides and related compounds from Cynanchum paniculatum rsc.orgddtjournal.comnih.govresearchgate.netlcms.cz. Specific examples include monolithic RP-18e columns or standard C18 columns (e.g., 100 × 4.6 mm, 5 µm particle size) rsc.orgddtjournal.comnih.gov.

Mobile Phase: Mobile phases typically consist of mixtures of water and organic solvents such as acetonitrile or methanol. Acidic modifiers like trifluoroacetic acid (TFA) or formic acid are often added to improve peak shape and separation rsc.orgddtjournal.comnih.govresearchgate.net. For example, a mobile phase composed of acetonitrile, water, and 0.1% TFA has been used for the separation of steroidal glycosides ddtjournal.comnih.gov.

Flow Rate and Detection: Flow rates commonly range from 0.4 to 1.0 mL/min rsc.orgddtjournal.comnih.gov. Detection wavelengths for steroidal glycosides and related compounds are often set around 210 nm or 280 nm, depending on the specific chromophores present rsc.orgddtjournal.comnih.govlcms.cz. PDA detectors allow for the acquisition of full UV spectra, aiding in peak purity assessment and identification rsc.orgddtjournal.com.

Table 1: Typical HPLC Conditions for Steroidal Glycosides

| Parameter | Typical Value | Reference |

| Column | C18 Reversed-Phase (e.g., 100-250 mm × 4.6 mm, 5 µm) | rsc.orgddtjournal.comnih.gov |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture, often with 0.1% TFA or formic acid | rsc.orgddtjournal.comnih.gov |

| Flow Rate | 0.4 - 1.0 mL/min | rsc.orgddtjournal.comnih.gov |

| Column Temperature | 25 - 40 °C | rsc.orgddtjournal.comnih.gov |

| Detection Wavelength | 210 nm or 280 nm | rsc.orgddtjournal.comnih.gov |

| Injection Volume | 10 - 20 µL | rsc.orgddtjournal.comnih.gov |

Sample Preparation and Matrix Effects in Biological and Botanical Samples

Effective sample preparation is crucial for extracting this compound from its source material and removing interfering substances that could affect quantification and introduce matrix effects.

Extraction Procedures: For botanical samples like the roots and rhizomes of Cynanchum paniculatum, common extraction methods include maceration, Soxhlet extraction, ultrasound-assisted extraction (UAE), or microwave-assisted extraction (MAE) researchgate.netresearchgate.netumm.ac.idscielo.br. Solvents typically used are polar to moderately polar, such as ethanol (B145695), methanol, or ethyl acetate (B1210297), often in combination with water libretexts.orgresearchgate.netumm.ac.idscielo.br. For instance, extraction with 95% ethanol followed by ethyl acetate partitioning is a reported method for isolating steroidal glycosides from Cynanchum species researchgate.net. Another approach involves initial extraction with methanol/water mixtures, followed by ethyl acetate extraction libretexts.org.

Sample Cleanup: Following initial extraction, sample cleanup steps such as centrifugation or filtration are necessary to remove particulate matter libretexts.orgumm.ac.id. For biological samples, solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be employed to isolate and concentrate the analyte and reduce matrix complexity mdpi.comnih.gov.

Matrix Effects: Matrix effects, which arise from co-eluting compounds that alter the ionization efficiency of the analyte in mass spectrometry, can significantly impact the accuracy of quantitative LC-MS/MS analysis mdpi.com. These effects can manifest as signal suppression or enhancement mdpi.com. To assess and mitigate matrix effects, strategies include:

Post-extraction spiking: Comparing analyte response in a blank matrix extract versus a neat solvent mdpi.com.

Post-column infusion: Infusing the analyte post-column and observing signal changes upon injection of the matrix mdpi.com.

Stable Isotope Labeled Internal Standards (SIL-IS): Using isotopically labeled analogues of this compound can help compensate for matrix effects, as they co-elute with the analyte and experience similar ionization suppression or enhancement mdpi.com.

Method Optimization: Modifying sample preparation and chromatographic conditions to minimize co-elution of interfering compounds.

Derivatization Strategies for Enhanced Analytical Performance

While direct analysis of this compound using HPLC or LC-MS is feasible, derivatization can be employed to enhance its detectability, particularly for methods relying on UV detection or when dealing with low analyte concentrations or complex matrices rsc.org.

Targeting Functional Groups: Steroidal glycosides like this compound possess hydroxyl groups on the steroid nucleus and the sugar moieties, as well as the glycosidic linkage. Derivatization strategies often target these hydroxyl groups to introduce moieties that improve chromatographic properties or enhance detection signals rsc.orgddtjournal.com.

Common Derivatization Reagents and Strategies:

Acylation: Reacting hydroxyl groups with acyl chlorides (e.g., benzoyl chloride) or acid anhydrides converts them into esters, which can increase hydrophobicity and introduce chromophores for UV detection rsc.orgddtjournal.com. Reagents like dansyl chloride are also used for derivatizing hydroxyl and phenolic groups, often yielding fluorescent derivatives detectable by fluorescence detectors (FLD) or improving MS ionization rsc.orglcms.cz.

Other Reagents: Reagents like methoxyamine are used for carbonyl groups, while reagents such as 2-hydrazinopyridine (B147025) (HP) and 2-picolylamine (PA) can derivatize carboxylic acids, enhancing their detection in LC-MS/MS lcms.cz. Stable isotope-labeled derivatizing reagents can also be synthesized libretexts.org.

While specific derivatization protocols for this compound are not detailed in the provided literature, the general strategies employed for other steroidal glycosides and triterpenoids, targeting hydroxyl groups with reagents that introduce UV-absorbing or fluorescent tags, would likely be applicable for improving the sensitivity and robustness of analytical methods for this compound.

Compound List:

this compound

Future Directions and Advanced Research Perspectives on Cynapanoside C

Elucidation of Undiscovered Pharmacological Mechanisms and Pathways

While the anti-inflammatory and neuroprotective properties of Cynanchum paniculatum extracts containing Cynapanoside C are recognized, the precise molecular interactions of the compound are not fully mapped out. nih.govgigvvy.com Future research is poised to move beyond broad activity screening to pinpoint the specific signaling cascades and molecular targets modulated by this compound.

Network pharmacology studies have provided a theoretical framework, suggesting potential targets that require experimental validation. nih.gov These computational analyses predict that this compound may interact with key proteins in critical biological pathways. For instance, targets such as Mitogen-activated protein kinase 8 (MAPK8), Phosphatidylinositol-4,5-bisphosphate 3-kinase catalytic subunit alpha (PIK3CA), and Janus kinase 2 (JAK2) have been identified as potential interaction points. nih.gov These proteins are central nodes in pathways governing cellular processes like proliferation, inflammation, and immune response. nih.govgigvvy.com

Further investigation is needed to confirm these predicted interactions and to understand their downstream consequences. Research could focus on how this compound influences the phosphorylation status of these kinases or its effect on the expression of associated genes. Such studies will be instrumental in transitioning from a general understanding of its effects to a precise mechanistic portrait, potentially revealing novel anti-inflammatory or immunomodulatory actions. nih.govnih.gov

Table 1: Predicted Pharmacological Targets and Pathways for this compound

| Predicted Target | Associated Pathway | Potential Biological Role for Investigation |

|---|---|---|

| MAPK8 | MAPK Signaling Pathway | Regulation of cellular stress responses and apoptosis. nih.gov |

| PIK3CA | PI3K-Akt Signaling Pathway | Control of cell growth, survival, and metabolism. nih.gov |

| JAK2 | JAK-STAT Signaling Pathway | Mediation of cytokine signaling and immune response. nih.gov |

| ACHE | Cholinergic Synapse | Modulation of neurotransmission. nih.gov |

Exploration of Novel Therapeutic Applications beyond Current Scope

The established pharmacological activities of this compound, including anti-inflammatory, antitumor, and neuroprotective effects, provide a strong foundation for exploring new therapeutic territories. nih.govsci-hub.se Its potential to treat snakebites has also been noted. nih.gov Future research can build upon these known bioactivities to investigate applications in a wider range of complex diseases.

Given its predicted interaction with inflammatory pathways like NF-κB and MAPK, this compound could be investigated for chronic inflammatory conditions beyond what has been currently studied. nih.govgigvvy.com This includes autoimmune disorders such as rheumatoid arthritis, where modulating these pathways is a key therapeutic strategy. tandfonline.com Furthermore, the neuroprotective potential suggests that its efficacy in models of neurodegenerative diseases like Alzheimer's or Parkinson's disease should be a priority for future studies. sci-hub.se The activity of the related compound, Cynapanoside A, in mitigating diabetic nephropathy suggests that this compound could also be explored for its role in protecting against complications of metabolic diseases. researchgate.net

Table 2: Potential Novel Therapeutic Applications for this compound

| Potential Therapeutic Area | Mechanistic Rationale | Research Focus |

|---|---|---|

| Rheumatoid Arthritis | Inhibition of pro-inflammatory pathways (e.g., NF-κB, MAPK). gigvvy.comtandfonline.com | In vivo studies in animal models of arthritis to assess reduction in joint inflammation and cartilage degradation. |

| Neurodegenerative Diseases | Modulation of neuro-inflammatory and cholinergic pathways. nih.govsci-hub.se | Evaluation in models of Alzheimer's or Parkinson's disease to measure effects on neuronal survival and cognitive function. |

| Diabetic Complications | Potential to ameliorate inflammation and fibrosis, similar to related compounds. researchgate.net | Investigation of protective effects on kidney and retinal tissue in models of diabetes. |

Advanced Synthetic Biology and Biotechnological Approaches for Sustainable Production

Currently, the primary source of this compound is extraction from the roots and rhizomes of Cynanchum paniculatum. sci-hub.se This reliance on plant cultivation is subject to environmental variability, long growth cycles, and may not be sustainable for large-scale production. mdpi.com Advanced biotechnological and synthetic biology approaches offer a promising path towards a stable, sustainable, and scalable supply of this compound.

Biotechnological Production: Plant cell factories, using cell suspension or adventitious root cultures of Cynanchum paniculatum, represent a key biotechnological strategy. mdpi.com These contained systems allow for controlled and optimized production, independent of geographical and climatic constraints. The use of elicitors—such as methyl jasmonate or chitosan—can stimulate the plant cells' secondary metabolic pathways to significantly boost the yield of target compounds like this compound. mdpi.com

Synthetic Biology: A more advanced approach involves heterologous expression, where the biosynthetic pathway for this compound is transferred from the plant into a microbial host, such as yeast (Saccharomyces cerevisiae) or bacteria (Escherichia coli). rsc.orgmdpi.com This requires identifying all the genes and enzymes responsible for its synthesis, assembling them into an artificial gene cluster, and integrating them into the host's genome. rsc.org While complex, this method offers the potential for rapid, high-yield production through fermentation, a well-established industrial process. researchgate.net

Table 3: Comparison of Production Methods for this compound

| Method | Description | Advantages | Challenges |

|---|---|---|---|

| Traditional Extraction | Isolation from cultivated Cynanchum paniculatum plants. sci-hub.se | Established process; yields the natural compound. | Dependent on agriculture; potential for supply inconsistency; resource-intensive. mdpi.com |

| Plant Cell Factories | Culturing plant cells in bioreactors to produce the compound. mdpi.com | Sustainable; controlled environment; consistent quality. mdpi.com | Slower growth than microbes; optimization of culture conditions required. |

| Synthetic Biology | Engineering microbes to produce the compound via fermentation. rsc.org | Highly scalable; rapid production cycles; potential for cost-effectiveness. researchgate.net | Requires complete elucidation of the biosynthetic pathway; complex genetic engineering. |

Integrated Multi-omics Approaches for Comprehensive Biological Understanding

To achieve a holistic view of this compound's biological impact, future research must move beyond single-endpoint assays and embrace integrated multi-omics approaches. nih.govfrontiersin.org This involves combining data from genomics, transcriptomics, proteomics, and metabolomics to construct a comprehensive model of the compound's mechanism of action. researchgate.net Such an approach can reveal how this compound influences cellular networks, from gene expression to protein function and metabolic output. nih.gov

By treating cells or animal models with this compound and analyzing the resulting changes across these different molecular layers, researchers can identify the full spectrum of affected pathways. For example, transcriptomics (RNA-seq) can reveal which genes are up- or downregulated, proteomics can identify changes in protein abundance and post-translational modifications, and metabolomics can measure shifts in cellular metabolites. frontiersin.org

Integrating this data can uncover previously unknown connections, such as how the modulation of a specific signaling protein (identified by proteomics) leads to widespread changes in gene expression (identified by transcriptomics) and a subsequent shift in the cell's metabolic state (identified by metabolomics). nih.govnih.gov This systems-level understanding is crucial for identifying reliable biomarkers of the compound's activity and for discovering its full therapeutic potential. nih.gov

Table 4: Application of 'Omics' Technologies in this compound Research

| 'Omics' Field | Technology | Potential Insights for this compound |

|---|---|---|

| Genomics | Whole Genome Sequencing | Identification of genetic variations that may influence an individual's response to the compound. researchgate.net |

| Transcriptomics | RNA-Sequencing (RNA-seq) | Profiling of all gene expression changes in response to treatment, revealing affected cellular programs. frontiersin.org |

| Proteomics | Mass Spectrometry | Quantification of changes in protein levels and identification of post-translational modifications to pinpoint targeted pathways. nih.gov |

| Metabolomics | NMR, Mass Spectrometry | Measurement of fluctuations in endogenous small-molecule metabolites to understand the compound's impact on cellular metabolism. frontiersin.org |

| Integrative Omics | Computational Biology | Construction of network models that connect molecular changes across all 'omics' layers for a holistic view of the mechanism of action. nih.govnih.gov |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.